1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-15(17)3-2-4-16(12)23(19,20)18-8-5-13(6-9-18)21-14-7-10-22-11-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXDTALSNESDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophen-3-yloxy Group: This step involves the reaction of the piperidine derivative with thiophen-3-ol under suitable conditions to introduce the thiophen-3-yloxy group.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the thiophen-3-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines.
Scientific Research Applications
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. The sulfonyl group and thiophen-3-yloxy group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl-Substituted Piperidines
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ():
This compound features a methylsulfonyl group on a phenyl ring and a hydroxyl group at the 4-position of the piperidine. Unlike the target compound, it lacks the thiophene substituent, which may reduce its lipophilicity and alter target selectivity. The hydroxyl group could enhance solubility but decrease metabolic stability compared to the thiophen-3-yloxy group .1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane ():
A dimeric sulfonylpiperidine with two piperidine moieties linked via a butane chain. The extended structure may improve binding avidity but reduce bioavailability due to increased molecular weight (~700 g/mol vs. ~400 g/mol for the target compound) .
Aromatic Substituted Piperidines
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (): This compound contains acetyl and methoxyphenyl groups. Methoxy substituents enhance π-π stacking but may limit membrane permeability compared to the chloro-methylphenyl group in the target compound .
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one ():
The chloroacetyl group introduces electrophilicity, which may increase reactivity but also toxicity risks. The trimethoxyphenyl substituents improve solubility but could sterically hinder target binding relative to the compact thiophene group .
Key Findings :
- Electron-Withdrawing Groups : The sulfonyl group in the target compound confers greater metabolic stability than acetyl or chloroacetyl groups in analogues .
- Aromatic Moieties : Thiophene’s smaller size and sulfur atom may enhance CNS penetration compared to bulkier trimethoxyphenyl groups .
- Chlorine Substituents : The 3-chloro-2-methylphenyl group in the target compound likely improves hydrophobic interactions in enzyme binding pockets, similar to methylsulfonyl groups in patented antipsychotics .
Biological Activity
The compound 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a piperidine derivative that has gained attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14ClN1O3S1
- Molecular Weight : 303.77 g/mol
The biological activity of this compound is influenced by its unique structural components, including the piperidine ring and the sulfonyl group. These components are known to interact with various biological targets, leading to diverse pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, a series of piperidine derivatives were evaluated for their antibacterial activity against various strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella Typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | E. coli | Weak |
The antibacterial screening indicated that the synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis but weaker activity against other strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor and a urease inhibitor. The following table summarizes the IC50 values for selected compounds:
| Compound | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|
| 7l | 2.14 ± 0.003 | 1.21 ± 0.005 |
| 7m | 0.63 ± 0.001 | 2.17 ± 0.006 |
| 7n | 6.28 ± 0.003 | 2.39 ± 0.005 |
These results indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .
Antidiabetic Potential
The sulfonamide functionality present in this compound is associated with various pharmacological effects, including antidiabetic activity. Research indicates that similar piperidine derivatives can help regulate plasma glucose levels and insulin sensitivity, making them potential candidates for diabetes treatment .
Case Studies
A notable study focused on the synthesis of piperidine derivatives showed that compounds bearing the sulfonamide moiety exhibited strong inhibitory activity against urease, which is crucial in treating urinary tract infections and related conditions . The study highlighted that some derivatives had IC50 values significantly lower than standard drugs, suggesting their potential as effective alternatives in clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine, and how can purity be optimized?
- Methodology : A common approach involves sulfonylation of the piperidine core using 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichlorethane), followed by nucleophilic substitution with thiophen-3-ol. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol can achieve >95% purity .
- Critical Step : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) to isolate intermediates and minimize byproducts .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Safety Protocol : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) during handling due to potential skin/eye irritation risks .
- Decontamination : Spills should be neutralized with 5% sodium bicarbonate and absorbed using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Data Analysis : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays). Adjust for pharmacokinetic factors (e.g., metabolic stability via liver microsome testing) to explain reduced in vivo efficacy .
- Case Study : A study on similar sulfonylpiperidines showed that CYP3A4-mediated metabolism reduced bioavailability; co-administration with CYP inhibitors (e.g., ketoconazole) restored activity .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?
- Method : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target receptor (e.g., 5-HT₆R). Focus on modifying the thiophen-3-yloxy group to reduce off-target interactions. Validate predictions with MD simulations (GROMACS) to assess binding stability .
- Example : Substituting the thiophene ring with a furan moiety improved selectivity by 40% in a related piperidine derivative .
Q. What analytical techniques are critical for characterizing structural isomerism in this compound?
- Techniques :
- NMR : Compare ¹H/¹³C shifts of the sulfonyl and thiophenoxy groups to confirm regiochemistry.
- XRD : Resolve crystal packing to detect conformational isomers (e.g., axial vs. equatorial sulfonyl orientation) .
- Data Interpretation : A 0.5 ppm downfield shift in the sulfonyl-attached proton indicates axial positioning in the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
